![molecular formula C19H17NO4S2 B2398205 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 2097932-69-7](/img/structure/B2398205.png)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
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Overview
Description
2,2’-Bithiophene is an organic compound. It is a colorless solid, although commercial samples are often greenish . It is the most common of the three isomers with formula (C4H3S)2 .
Synthesis Analysis
2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT .Molecular Structure Analysis
The two rings in 2,2’-bithiophene are coplanar, unlike the situation for biphenyl . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Basic sources of crucial substrates which include bithiophene motif for catalytic reactions were 2,2’-bithiophene, gaseous acetylene and 1,3-butadiyne .Physical And Chemical Properties Analysis
2,2’-Bithiophene has a molar mass of 166.26 g·mol−1. It has a density of 1.44 g/cm3, a melting point of 31.1 °C, and a boiling point of 260 °C .Scientific Research Applications
New Syntheses Techniques
- Synthesis of Benzodioxin Carboxamides : Research by Bozzo et al. (2003) explored new synthesis methods for 3-hydroxy-2,3-dihydro-1,4-benzodioxin-2-carboxamides, which are related to the chemical structure . These compounds are considered precursors to potentially therapeutic agents, highlighting the importance of innovative synthetic routes in developing novel drugs (Bozzo, Pujol, Solans, & Font‐Bardia, 2003).
Antimicrobial and Antifungal Activities
- Antibacterial and Antifungal Properties : Belz et al. (2013) synthesized new N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides and evaluated their antibacterial and antifungal activities. These findings suggest that structurally similar compounds, including the one , could exhibit significant antimicrobial properties, making them candidates for drug development (Belz, Ihmaid, Al-Rawi, & Petrovski, 2013).
Antipathogenic Activity
- Thiourea Derivatives and Antipathogenic Activity : Limban, Marutescu, & Chifiriuc (2011) conducted a study on thiourea derivatives, demonstrating their significant anti-pathogenic activity, especially against strains known for biofilm growth. This research underscores the potential of using compounds with similar chemical frameworks in the development of new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Molecular Docking Studies
- Evaluation and Docking Studies of Benzoxazines : Talupur, Satheesh, & Chandrasekhar (2021) synthesized and characterized thiophene-2-carboxamides and evaluated their antimicrobial properties through molecular docking studies. This approach of combining synthetic chemistry with computational analysis can offer insights into the design and optimization of compounds for specific biological targets (Talupur, Satheesh, & Chandrasekhar, 2021).
Mechanism of Action
properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S2/c21-12(16-7-8-18(26-16)17-6-3-9-25-17)10-20-19(22)15-11-23-13-4-1-2-5-14(13)24-15/h1-9,12,15,21H,10-11H2,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQOBVNZEFHRNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
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